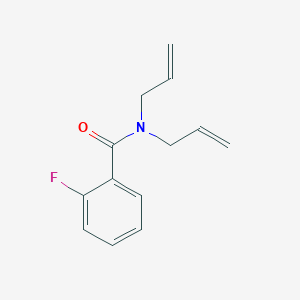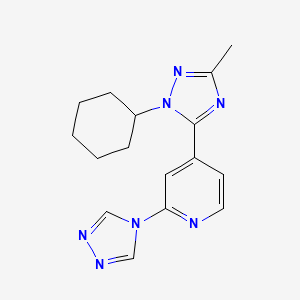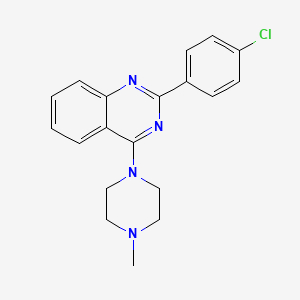![molecular formula C17H16ClN3O3 B5533830 5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"5-(2-Chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide" is a complex organic compound. This class of compounds, particularly pyrazole derivatives, has been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to the compound , typically involves regiospecific reactions. For example, Kumarasinghe et al. (2009) detailed the synthesis of a related pyrazole derivative, emphasizing the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analysis of such compounds often relies on various spectroscopic and crystallographic techniques. Alaşalvar et al. (2014) used NMR, MS, FT-IR, and crystallographic techniques to characterize a similar pyrazole compound (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Chemical Reactions and Properties
The chemical reactions of pyrazole derivatives can be diverse. For instance, Halim & Ibrahim (2022) described ring opening and closure reactions in the synthesis of a related compound, highlighting the versatility of these reactions in pyrazole chemistry (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such compounds, including stability and crystal packing, can be studied using various analytical methods. For example, Şahin et al. (2011) analyzed the crystal and molecular structures of similar compounds using DFT and other methods (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions, can be assessed through computational and experimental methods. For instance, Viji et al. (2020) conducted quantum chemical calculations on a related compound to understand its reactivity and molecular interactions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-chlorophenyl)-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-10-12-8-11(20-21-12)9-19-17(22)16-7-6-15(24-16)13-4-2-3-5-14(13)18/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCTTXVSJAKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=C1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)

